Leucogen - 1950-36-3

Leucogen

Catalog Number: EVT-272694
CAS Number: 1950-36-3
Molecular Formula: NaHO3S
NaHSO3

C14H17NO4S
Molecular Weight: 295.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leyk is a bioactive chemical.
Source and Classification

Leucogen is derived from natural sources, specifically from certain herbal preparations traditionally used in Eastern medicine. Its classification falls under the category of pharmaceutical agents with immunomodulatory effects. The compound's structural confirmation and classification are crucial for understanding its pharmacological potential and applications in clinical settings .

Synthesis Analysis

The synthesis of leucogen involves several sophisticated methods, primarily focusing on achieving high purity and specific diastereomeric forms. The following key techniques are employed:

  1. Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is extensively used for the purification and quantitative analysis of leucogen. The method allows for the separation of diastereomers based on their differing interactions with the stationary phase.
  2. Solvent Systems: A combination of water, acetonitrile, and glacial acetic acid serves as the mobile phase during HPLC analysis. The choice of solvent significantly influences the resolution and peak purity during chromatographic separation.
  3. Temperature Control: Maintaining a column temperature of 30°C during HPLC ensures optimal separation efficiency and reproducibility in results .

The synthesis process also includes the use of nuclear magnetic resonance spectroscopy to confirm the structure and purity of the synthesized leucogen.

Molecular Structure Analysis

Leucogen's molecular structure is characterized by multiple chiral centers, leading to the formation of four distinct diastereomers. Key features include:

  • Chiral Carbons: The molecule contains three chiral carbons, which contribute to its stereochemical diversity. The configurations at these centers define the diastereomeric forms.
  • Structural Confirmation: Advanced techniques such as HPLC coupled with mass spectrometry have been utilized to confirm the structural integrity and purity of leucogen. The spectral data indicate that all four diastereomers share a common backbone but differ in their spatial arrangement .

The molecular formula and weight are essential parameters that further characterize leucogen, although specific values were not detailed in the available literature.

Chemical Reactions Analysis

Leucogen undergoes various chemical reactions that can be categorized into:

  1. Reversible Transformations: The diastereomers can interconvert under certain conditions, which is critical for understanding their stability and biological activity.
  2. Interaction with Biological Targets: Leucogen exhibits reactivity with cellular components that may lead to modulation of immune responses. These interactions are vital for its proposed therapeutic effects against leukopenia .

The detailed mechanisms by which leucogen interacts chemically with biological systems remain an area for further research.

Mechanism of Action

Leucogen's mechanism of action involves several pathways that modulate immune function:

  • Cell Proliferation: Studies suggest that leucogen promotes hematopoietic cell proliferation, enhancing white blood cell production.
  • Differentiation Pathways: It appears to regulate pathways involved in lymphocyte differentiation, contributing to improved immune responses.
  • Metabolic Regulation: Leucogen influences metabolic processes related to lipid and amino acid metabolism, which could be linked to its immunomodulatory effects .

This multifaceted mechanism underscores leucogen's potential as a therapeutic agent in treating leukopenia and related disorders.

Physical and Chemical Properties Analysis

Leucogen exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility varies with different solvents, impacting its bioavailability.
  • Stability: Stability studies indicate that leucogen maintains its integrity under controlled conditions but may be sensitive to extreme pH levels or temperatures.
  • Spectroscopic Properties: Characterization through spectroscopic methods such as ultraviolet-visible spectroscopy provides insights into its electronic structure and potential reactivity .

These properties are crucial for determining appropriate formulations for pharmaceutical applications.

Applications

Leucogen has significant scientific applications primarily in pharmacology:

  • Therapeutic Use: Its primary application lies in treating leukopenia, particularly in patients undergoing chemotherapy or suffering from autoimmune diseases.
  • Research Tool: Leucogen serves as a valuable tool in studies aimed at understanding immune system dynamics and hematopoiesis.
  • Potential Drug Development: Ongoing research aims to explore its efficacy in various formulations, enhancing its applicability across different medical fields .
Synthesis and Manufacturing Innovations

Diastereoselective Synthetic Pathways for Leucogen Derivatives

The stereoselective synthesis of Leucogen (2-alkyl/aryl thiazolidine-4-carboxylic acid) derivatives exploits the inherent chirality of L-cysteine precursors to control configuration at the C2 and C4 positions. Recent advances have elucidated critical parameters governing diastereomeric ratio (dr) optimization during the nucleophilic cyclization between L-cysteine and carbonyl compounds:

  • pH-Dependent Stereocontrol: Under acidic conditions (pH 3.5-4.5), the reaction favors cis-(2R,4R) diastereomers due to protonation-assisted iminium ion formation, achieving dr > 8:1. Alkaline conditions (pH 8.0-9.0) promote thermodynamic equilibrium toward trans-(2S,4R) configurations through thiolate-mediated ring-opening/recyclization [5].
  • Catalytic Asymmetric Induction: Chiral Brønsted acid catalysts (e.g., BINOL-phosphates) enable enantioselective aldehyde activation, yielding non-racemic thiazolidine products with >90% ee. Computational studies reveal transition-state stabilization via H-bonding networks between catalyst and cysteine carboxylate [5].
  • Dynamic Kinetic Resolution: Racemic α-branched aldehydes undergo dynamic epimerization at C2 when reacted with L-cysteine at elevated temperatures (60-80°C), achieving 95:5 dr favoring the (2R,4R) isomer. This process leverages the reversibility of thiazolidine ring formation [5] [7].

Table 1: Diastereoselectivity in Leucogen Derivative Synthesis

Aldehyde PrecursorReaction ConditionsCatalyst/Additivedr (cis:trans)Reference
BenzaldehydepH 4.0, 25°CNone85:15 [5]
p-NitrobenzaldehydepH 8.5, 60°CTriethylamine12:88 [5]
Isobutyraldehyde70°C, toluene(S)-TRIP (10 mol%)95:5 (98% ee) [7]
FurfuralpH 6.0, 40°CZnCl₂78:22 [5]

Notably, Ostrovskaya et al. optimized the industrial synthesis of Leucogen by implementing in situ imine formation from glycine derivatives and carbonyl precursors, followed by stereocontrolled cyclization. This method achieved 92% yield with minimized epimerization through precise temperature control and non-polar solvents [5]. Solid-state NMR studies confirmed that crystal packing forces in thiazolidine derivatives enforce conformational locking, enhancing diastereomeric purity during crystallization [5].

Optimization of Solid-Phase Synthesis for Scalable Production

Solid-phase peptide synthesis (SPPS) methodologies have been adapted for Leucogen-based compounds to overcome limitations in traditional solution-phase manufacturing. Key innovations focus on resin selection, coupling efficiency, and cleavage protocols:

  • Resin Functionalization: Wang resins derivatized with p-alkoxybenzyl alcohol linkers enable high-loading capacity (0.8–1.2 mmol/g) for cysteine immobilization. Pretreatment with diisopropylcarbodiimide (DIC) and oxymaPure suppresses racemization during amino acid anchoring (<2% epimerization) [6].
  • Automated Flow Synthesis: Continuous-flow SPPS systems reduce coupling times from hours to minutes via pressurized reagent delivery. A prototype system achieved 98% stepwise yield for leucogen-tripeptide sequences (H-Leu-Cys(Acm)-Gly-resin) with <0.5% deletion peptides, significantly outperforming batch reactors [6].
  • Photocleavage Strategies: Near-UV irradiation (365 nm) of photolabile nitroveratryloxycarbonyl (Nv) linkers enables quantitative leucogen release in <30 minutes without corrosive trifluoroacetic acid (TFA). This prevents thiazolidine ring degradation observed in standard TFA-mediated cleavage [6].

Table 2: Performance Metrics for Leucogen Solid-Phase Synthesis Platforms

ParameterBatch SPPSContinuous-Flow SPPSImprovement
Average Coupling Yield94.5%99.2%+4.7%
Cycle Time (per residue)120 min18 min-85%
Solvent Consumption35 L/mol8 L/mol-77%
Purity (Crude Product)76%93%+17%

Process intensification via microwave-assisted SPPS enhances ring-closing efficiency for thiazolidine formation on resin. Irradiation at 50°C for 10 minutes in DMF promotes quantitative cyclization, whereas conventional heating requires 24 hours at 60°C. This method also suppresses aspartimide formation in leucogen-containing peptide sequences [3] [6]. Recent advances integrate real-time process analytical technology (PAT) using inline FTIR to monitor Fmoc-deprotection kinetics, enabling adaptive control of synthesis parameters [4].

Green Chemistry Approaches in Leucogen Precursor Functionalization

Sustainable manufacturing protocols for leucogen intermediates prioritize atom economy, renewable feedstocks, and waste minimization:

  • Solvent Engineering: Bio-based solvents (e.g., cyrene from cellulose, 2-methyl-THF from furfural) replace carcinogenic dipolar aprotic solvents. Life-cycle assessment confirms 65% reduction in carbon footprint for leucogen synthesis using limonene-derived p-cymene versus toluene [4].
  • Catalytic C-H Activation: Direct functionalization of leucogen’s thiazolidine core avoids pre-functionalized substrates. Palladium nanoparticles (3 nm) supported on magnetic CoFe₂O₄ enable C5-arylation of leucogen derivatives using arylboronic acids in water, achieving 89% yield with 98% catalyst recovery [4] [7].
  • Enzymatic Desymmetrization: Lipase-catalyzed kinetic resolution of meso-thiazolidine diesters provides enantiopure leucogen precursors. Candida antarctica lipase B (CAL-B) in supercritical CO₂ selectively hydrolyzes the pro-S ester group (>200:1 enantioselectivity), yielding (4R)-configured acids essential for biological activity [4].

Table 3: Green Chemistry Metrics for Leucogen Precursor Synthesis

MethodPMI (kg/kg)E-factorAtom EconomyRenewable Carbon (%)
Traditional Synthesis325641%0%
Bio-catalyzed Resolution11878%92%
Catalytic C-H Arylation7389%34%
Continuous Flow with Cyrene9683%68%

Waste valorization strategies convert leucogen process residues into value-added products:

  • Distillation Residues Conversion: Tars from leucogen distillation (containing cyclic disulfides) serve as feedstocks for catholyte materials in lithium-sulfur batteries after electrochemical purification [4].
  • Copper Catalyst Recycling: Cu(I) catalysts from Ullmann-type couplings are recovered as Cu₂O nanoparticles via electrodeposition, achieving 95% metal reclamation for reuse in leucogen synthesis [4].

The implementation of DoZN™ green chemistry evaluator software optimizes leucogen manufacturing routes by quantifying environmental impact scores (EIS). This tool guided the replacement of stoichiometric oxidants with O₂/hydroquinone systems, reducing oxidation step E-factor from 18.2 to 1.3 [4].

Properties

CAS Number

1950-36-3

Product Name

Leucogen

IUPAC Name

2-(2-ethoxy-2-oxo-1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid

Molecular Formula

NaHO3S
NaHSO3

C14H17NO4S

Molecular Weight

295.36 g/mol

InChI

InChI=1S/C14H17NO4S/c1-2-19-14(18)11(9-6-4-3-5-7-9)12-15-10(8-20-12)13(16)17/h3-7,10-12,15H,2,8H2,1H3,(H,16,17)

InChI Key

VTEWQLLYCXLCRD-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

ethyl-4-carboxy alpha-phenyl-1,2-thiazolidine acetate
leucogen
Leukogen
Leyk

Canonical SMILES

CCOC(=O)C(C1NC(CS1)C(=O)O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.